molecular formula C8H13N5 B1337662 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine CAS No. 32330-92-0

4-(Piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No. B1337662
CAS RN: 32330-92-0
M. Wt: 179.22 g/mol
InChI Key: GFKADPKWCIVAPO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While specific molecular structure analysis for “4-(Piperidin-1-yl)-1,3,5-triazin-2-amine” is not available, it’s known that piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

  • Synthesis of s-Triazine Derivatives : A study focused on the synthesis of two s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. Molecular structures were investigated using X-ray crystallography, Hirshfeld, and DFT calculations, highlighting the importance of H...H, N...H, and H...C intermolecular interactions in the compounds. This study provides insights into the molecular packing and electronic properties of these derivatives (Shawish et al., 2021).

  • Chiral Derivatizing Reagents : Research was conducted on chiral monochloro-s-triazines synthesized by replacing chlorine atoms in s-triazine with piperidine and amino acids. These reagents were used for chiral separation of protein and non-protein amino acids, contributing to the field of analytical chemistry and enantioselective methodologies (Bhushan & Agarwal, 2011).

  • Green Synthesis of Diamino-triazine Derivatives : A study highlighted the green synthesis of 2,4-diamino-1,3,5-triazines using microwave irradiation, reducing solvent use and simplifying procedures. The study contributed to sustainable chemistry practices and provided insights into the structures and self-association behavior of these compounds (Díaz‐Ortiz et al., 2004).

  • Antimicrobial s-Triazine Derivatives : Several studies focused on the synthesis of s-triazine derivatives with piperidine and related moieties, investigating their antimicrobial activities. These compounds showed promise against various microorganisms, contributing to the search for new antimicrobial agents (Patel et al., 2012).

  • Molecular Design and Structural Analysis : Research on the design and synthesis of dendritic G-2 melamines with piperidine motifs was conducted. These compounds were structurally analyzed and exhibited unique self-assembly behavior, contributing to the understanding of molecular design and nanostructure formation (Sacalis et al., 2019).

Safety And Hazards

While specific safety and hazard information for “4-(Piperidin-1-yl)-1,3,5-triazin-2-amine” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, piperidine is classified as a flammable liquid and vapor, and it’s harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

4-piperidin-1-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c9-7-10-6-11-8(12-7)13-4-2-1-3-5-13/h6H,1-5H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKADPKWCIVAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495050
Record name 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-yl)-1,3,5-triazin-2-amine

CAS RN

32330-92-0
Record name 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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